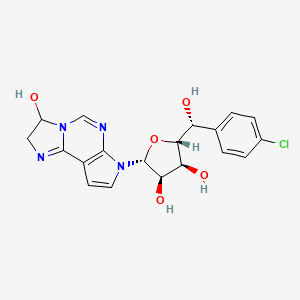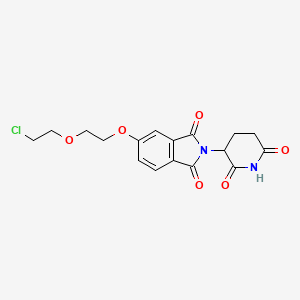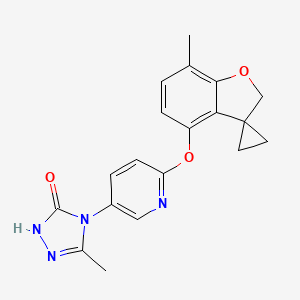
Kv3 modulator 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kv3 modulator 3 is a selective modulator of voltage-gated potassium channels, specifically targeting the Kv3.1, Kv3.2, and Kv3.3 channels . These channels are crucial for the regulation of electrical signaling in excitable tissues such as the brain, heart, and muscles . This compound has shown potential in treating various neurological disorders due to its ability to enhance the function of these channels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Kv3 modulator 3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the key steps in the synthesis is the formation of an imidazolidinedione derivative, which is a highly selective positive allosteric modulator of Kv3.1 and Kv3.2 channels . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound requires scaling up the synthetic routes while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, using large-scale reactors, and employing purification techniques such as crystallization and chromatography . The production process must also comply with regulatory standards to ensure the safety and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Kv3 modulator 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can produce compounds with altered chemical properties .
Wissenschaftliche Forschungsanwendungen
Kv3 modulator 3 has a wide range of scientific research applications, including:
Wirkmechanismus
Kv3 modulator 3 exerts its effects by binding to specific sites on the Kv3.1, Kv3.2, and Kv3.3 channels, stabilizing their open state and enhancing their function . This positive allosteric modulation involves preferential stabilization of the open state of the channels, which increases their activity and improves electrical signaling in excitable tissues . The molecular targets include the voltage-sensing and pore domains of the channel’s tetrameric assembly .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness of Kv3 Modulator 3
This compound is unique due to its high selectivity and potency in modulating Kv3.1, Kv3.2, and Kv3.3 channels . Its ability to enhance the function of these channels makes it a promising candidate for treating various neurological disorders . Additionally, its distinct binding mechanism and favorable pharmacokinetic properties further differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C19H18N4O3 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
3-methyl-4-[6-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-3-yl]-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C19H18N4O3/c1-11-3-5-14(16-17(11)25-10-19(16)7-8-19)26-15-6-4-13(9-20-15)23-12(2)21-22-18(23)24/h3-6,9H,7-8,10H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
SXVVXFKHWPURFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)OC3=NC=C(C=C3)N4C(=NNC4=O)C)C5(CC5)CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


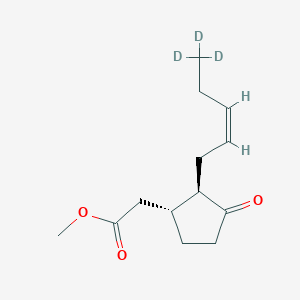
amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
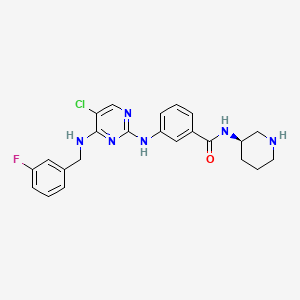
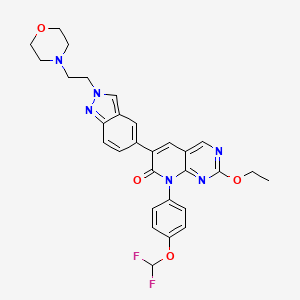
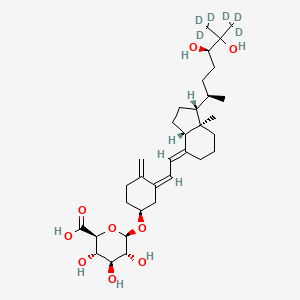

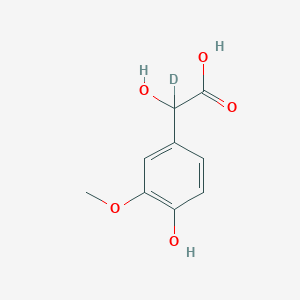

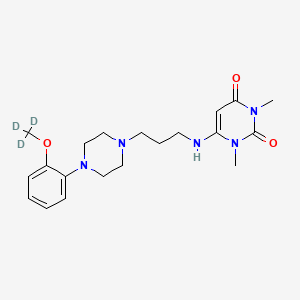
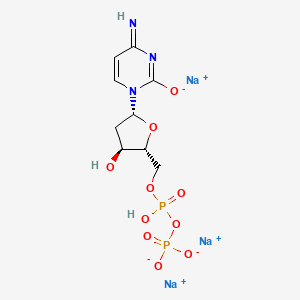
![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)
